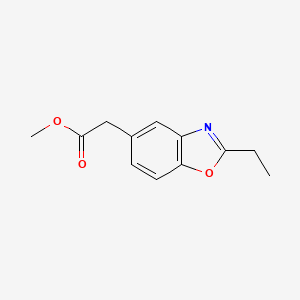![molecular formula C18H26N2O4 B1405573 tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate CAS No. 1227954-66-6](/img/structure/B1405573.png)
tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate
Overview
Description
Tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate, also known as TB4-[2-(2-FPE)EP]C, is an organic compound that is used in a variety of scientific applications. It is a white, crystalline solid that is insoluble in water, but soluble in many organic solvents. It has a melting point of 83-85°C, and a boiling point of 232-233°C. TB4-[2-(2-FPE)EP]C is a useful chemical for organic synthesis, as it can be used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds.
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a useful building block in the synthesis of several novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have a wide range of applications in medicinal chemistry and drug development due to their diverse biological activities .
Intermediate in Drug Synthesis
Derivatives of this compound are key intermediates in the synthesis of drugs such as Vandetanib, which is used for the treatment of certain types of cancer . The compound’s role as an intermediate allows for the creation of complex molecules required in pharmaceuticals.
Alzheimer’s Disease Research
Similar tert-butyl piperazine derivatives have been used in the design, synthesis, and evaluation of novel series of oxadiazine gamma secretase modulators. These modulators are investigated for their potential use in familial Alzheimer’s disease.
Molecular Structure Studies
The compound and its derivatives are characterized by various spectroscopic methods such as FT-IR, NMR, and LCMS. These studies are crucial for confirming the molecular structure and understanding the properties of new synthetic molecules .
X-ray Diffraction Studies
Single crystal X-ray diffraction studies are conducted on this compound to determine its crystal structure. This information is vital for drug design and understanding the interaction of the compound with biological targets .
Chemical Synthesis Optimization
Research on this compound also involves optimizing chemical synthesis processes to improve yields and reduce reaction times. This has significant implications for industrial-scale production of pharmaceuticals .
Mechanism of Action
Target of Action
Tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets that lead to changes in their activity. The polar nitrogen atoms in the piperazine ring can form hydrogen bonds and adjust molecular physicochemical properties, enhancing favorable interaction with macromolecules . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones These derived compounds can affect a wide range of biochemical pathways, depending on their specific structures and targets
Result of Action
The compound has been studied for its antibacterial and antifungal activities and was found to be moderately active against several microorganisms . The exact molecular and cellular effects of the compound’s action would depend on its specific targets and the nature of its interactions with these targets.
properties
IUPAC Name |
tert-butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-8-19(9-11-20)12-13-23-16-7-5-4-6-15(16)14-21/h4-7,14H,8-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFAXKLNEOZSMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(5-chloro-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B1405490.png)
![2-{[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N'-(ethoxycarbonyl)acetohydrazide](/img/structure/B1405491.png)

![1-Bromo-3,5-dichloro-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1405495.png)
![Methyl [(4-amino-2-nitrophenyl)thio]acetate](/img/structure/B1405496.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]amino]propanoic acid](/img/structure/B1405499.png)

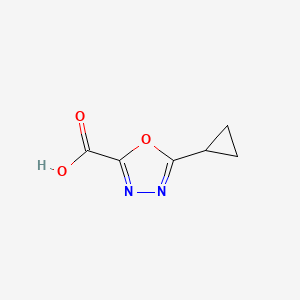
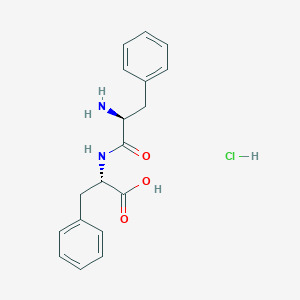
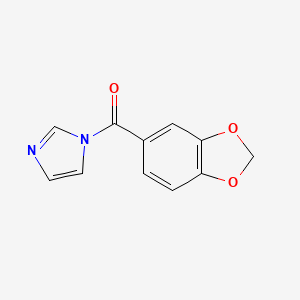
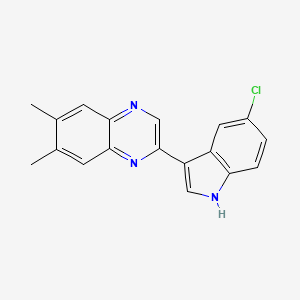
![1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone](/img/structure/B1405512.png)
